Methacryloxymethyltrimethylgermane CAS 125668-59-9 properties
Methacryloxymethyltrimethylgermane CAS 125668-59-9 properties
An In-Depth Technical Guide to Methacryloxymethyltrimethylgermane (CAS 125668-59-9): Properties, Synthesis, and Polymerization
Introduction to an Advanced Material Precursor
Organogermanium chemistry, the study of chemical compounds containing a carbon-germanium bond, occupies a unique space between classical organic and inorganic chemistry.[1] These compounds are gaining significant attention from researchers in materials science, medicinal chemistry, and organic synthesis due to their distinct physicochemical properties, which include notable stability, low toxicity, and high hydrophobicity.[2] While the field is less explored than that of its silicon counterpart, primarily due to the higher cost of germanium, the development of novel synthetic methods is paving the way for new applications.[1][3]
Methacryloxymethyltrimethylgermane is a bifunctional molecule of significant interest. It combines a stable trimethylgermyl group with a readily polymerizable methacrylate functional group. This hybrid structure makes it an ideal monomer for the synthesis of advanced germanium-containing polymers. Such polymers are poised to offer unique characteristics, including high refractive indices and potentially valuable electronic properties, making them candidates for next-generation optical and microelectronic materials.[4] This guide provides a comprehensive overview of the known properties, a probable synthetic pathway, polymerization behavior, and potential applications of this specialized organogermanium monomer.
Physicochemical Properties
The fundamental physical and chemical properties of Methacryloxymethyltrimethylgermane are crucial for its handling, storage, and application in synthesis. The data, summarized from supplier technical information, provides the necessary parameters for experimental design.[5]
| Property | Value |
| CAS Number | 125668-59-9 |
| Molecular Formula | C8H16GeO2 |
| Boiling Point | 64-67°C at 7 mmHg |
| Density | 1.13 g/mL |
| Refractive Index (n²⁰/D) | 1.4469 |
| Flash Point | 63°C (145°F) |
| Specific Gravity | 1.13 |
| Storage Temperature | Below 5°C |
| Hydrolytic Sensitivity | 4: No reaction with water under neutral conditions |
Synthesis Pathway and Rationale
While specific proprietary synthesis routes are not widely published, a logical and effective pathway can be designed based on well-established principles of organometallic chemistry.[1] The most common methods for forming Ge-C bonds involve the alkylation of germanium halides using organolithium or Grignard reagents.[1] A highly plausible method for synthesizing Methacryloxymethyltrimethylgermane involves the nucleophilic substitution reaction between chloromethyltrimethylgermane and sodium methacrylate.
This choice of reaction is based on the robust nature of the Ge-C bond, which is stable to air, and the favorable kinetics of Williamson ether synthesis analogues.[1] The use of an aprotic polar solvent like tetrahydrofuran (THF) is critical to solvate the sodium cation of the methacrylate salt, thereby increasing the nucleophilicity of the carboxylate oxygen. An inert atmosphere (e.g., argon or nitrogen) is essential to prevent unwanted side reactions with moisture or oxygen, which could compromise the organogermanium reagent.
Caption: Proposed synthesis of Methacryloxymethyltrimethylgermane.
Experimental Protocol: Synthesis
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Reactor Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a condenser, a dropping funnel, and a nitrogen/argon inlet.
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Reagent Preparation: Suspend sodium methacrylate (1.0 eq) in anhydrous tetrahydrofuran (THF).
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Reaction Initiation: While stirring vigorously, add chloromethyltrimethylgermane (1.0 eq) dropwise to the suspension at room temperature. The addition should be controlled to manage any potential exotherm.
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Reaction Progression: Allow the mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Gas Chromatography (GC) or by observing the precipitation of sodium chloride.
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Workup: Upon completion, filter the reaction mixture to remove the precipitated NaCl.
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Purification: Remove the THF solvent from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield the pure Methacryloxymethyltrimethylgermane. The boiling point of 64-67°C at 7 mmHg serves as a key benchmark for successful isolation.[5]
Polymerization and Applications
The presence of the methacrylate group allows Methacryloxymethyltrimethylgermane to be readily polymerized using standard techniques, most commonly free-radical polymerization.[4] This process transforms the liquid monomer into a solid polymer, poly(methacryloxymethyltrimethylgermane), whose properties are dictated by the germanium-containing side chains.
The polymerization process follows the classical three stages: initiation, propagation, and termination. A thermal initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is typically used to generate initial radicals, which then attack the double bond of the monomer, creating a growing polymer chain.
Caption: Free-radical polymerization workflow for the monomer.
Experimental Protocol: Bulk Polymerization
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Monomer Preparation: Place the purified Methacryloxymethyltrimethylgermane monomer into a reaction vessel.
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Initiator Addition: Add a catalytic amount of a free-radical initiator (e.g., 0.1-1.0 mol% of AIBN or benzoyl peroxide).
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Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
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Polymerization: Heat the sealed reaction vessel in an oil bath to a temperature sufficient to decompose the initiator (typically 60-80°C). Maintain the temperature until the mixture becomes viscous, indicating polymer formation.
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Isolation: Dissolve the resulting polymer in a suitable solvent (e.g., THF) and precipitate it into a non-solvent (e.g., methanol or hexane) to remove any unreacted monomer and initiator.
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Drying: Filter and dry the purified polymer under vacuum to obtain a solid material.
Characterization
Structural verification of both the monomer and the resulting polymer is essential. While 73Ge NMR spectroscopy has limited practical use due to significant signal broadening, other standard techniques are highly effective.[6]
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Monomer Confirmation: 1H NMR, 13C NMR, and FT-IR spectroscopy can confirm the presence of all functional groups (trimethylgermyl, methylene, and methacrylate). Mass spectrometry will verify the molecular weight.
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Polymer Analysis: Gel Permeation Chromatography (GPC) is used to determine the molecular weight and polydispersity of the polymer. Differential Scanning Calorimetry (DSC) can identify the glass transition temperature (Tg), a key thermal property.
Potential Applications and Future Outlook
The incorporation of germanium into a polymethacrylate backbone opens up a range of potential high-value applications, primarily driven by germanium's unique optical and electronic properties.
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High Refractive Index Materials: Germanium is added to silica glass in fiber-optic cables specifically to increase its refractive index, which is crucial for minimizing signal loss.[7] Polymers derived from this monomer are expected to exhibit a high refractive index, making them suitable for anti-reflective coatings, optical adhesives, and materials for advanced lenses or waveguides.
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Semiconductor Technology: Germanium and silicon-germanium (SiGe) alloys are vital in high-speed microelectronics.[4] Germanium-containing polymers could be investigated as novel photoresists, dielectric layers, or encapsulation materials in the fabrication of semiconductor devices.
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Specialty Polymers and Catalysts: Organogermanium compounds are also used as catalysts in the production of polyethylene terephthalate (PET).[8][9] The resulting polymers could find use as specialty resins or additives to modify the properties of other plastics.
The field of organogermanium polymers remains an area with vast potential for discovery. Future research will likely focus on copolymerizing Methacryloxymethyltrimethylgermane with other monomers to fine-tune material properties and on exploring the unique electronic and optical characteristics of these advanced materials.
References
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Serebryanskaya, T. V., et al. (2020). Organogermanium Analogues of Alkenes, Alkynes, 1,3-Dienes, Allenes, and Vinylidenes. PMC. Available at: [Link]
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U.S. Geological Survey. Germanium—Giving Microelectronics an Efficiency Boost. USGS Publications Warehouse. Available at: [Link]
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Arkles, B., & Larson, G. L. (2016). Germanium Compounds: Chemistry and Applications. Gelest. Available at: [Link]
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He, M.-Y., et al. Recent advances in the synthesis of organogermanium compounds using Ge–H as a radical precursor. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Wikipedia. Organogermanium chemistry. Available at: [Link]
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He, M.-Y., et al. (2026). Recent advances in the synthesis of organogermanium compounds using Ge–H as a radical precursor. RSC Publishing. Available at: [Link]
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Nanografi Advanced Materials. (2021). Properties and Usage of Germanium. Available at: [Link]
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MDPI. (2023). Structural Motifs in Aryl Organogermanium Ge-O Derivatives for Material Design. Available at: [Link]
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Aster Materials. (2024). How Does Germanium Become an Important Strategic Resource?. Available at: [Link]
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ResearchGate. (2025). Some Applications of Germanium and its Derivatives. Available at: [Link]
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MDPI. (2022). Influence of the Polymerization Modes on the Methacrylic Acid Release from Dental Light-Cured Materials—In Vitro Study. Available at: [Link]
- Google Patents. US2171765A - Process for the polymerization of methyl methacrylate.
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